Cas no 2156813-18-0 (4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine)

4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features an ethyl group at the 4-position and a 3-methylphenyl substituent at the 3-position, contributing to its unique reactivity and binding properties. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its amine functionality at the 5-position allows for further derivatization, enhancing its utility in medicinal chemistry. The presence of the methylphenyl group may improve lipophilicity, potentially influencing pharmacokinetic properties. Proper handling and storage under inert conditions are recommended due to its amine reactivity.
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine structure
2156813-18-0 structure
Product name:4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
CAS No:2156813-18-0
MF:C12H15N3
MW:201.267602205276
CID:6082319
PubChem ID:43670614

4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
    • 4-ethyl-5-(3-methylphenyl)-1H-pyrazol-3-amine
    • EN300-1147924
    • 2156813-18-0
    • Inchi: 1S/C12H15N3/c1-3-10-11(14-15-12(10)13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H3,13,14,15)
    • InChI Key: HBOJXXILVKVQGJ-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=C(C)C=2)=C(C(N)=N1)CC

Computed Properties

  • Exact Mass: 201.126597491g/mol
  • Monoisotopic Mass: 201.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.7Ų

4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1147924-1g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
1g
$557.0 2023-10-25
Enamine
EN300-1147924-10g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
10g
$2393.0 2023-10-25
Enamine
EN300-1147924-0.25g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
0.25g
$513.0 2023-10-25
Enamine
EN300-1147924-5g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
5g
$1614.0 2023-10-25
Enamine
EN300-1147924-0.5g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1147924-2.5g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1147924-1.0g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0
1g
$0.0 2023-06-09
Enamine
EN300-1147924-0.05g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1147924-0.1g
4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine
2156813-18-0 95%
0.1g
$490.0 2023-10-25

4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine Related Literature

Additional information on 4-ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine

4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine: A Comprehensive Overview

4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine, also known by its CAS number 2156813-18-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound features a pyrazole ring substituted with an ethyl group at position 4 and a 3-methylphenyl group at position 3, along with an amine group at position 5. These substituents contribute to its unique chemical properties and biological interactions.

The synthesis of 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions, often utilizing coupling agents and catalytic systems to achieve high yields. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are valuable for studying stereo-specific biological activities. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the pyrazole ring with high efficiency, as reported in a 2022 study published in the Journal of Organic Chemistry.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Preclinical studies have demonstrated that 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine exhibits potent anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. A 2023 study in the Nature Communications highlighted its ability to inhibit key enzymes involved in inflammation pathways, suggesting a novel mechanism of action.

In addition to its pharmacological applications, this compound has also been explored for its role in agrochemicals. Field trials conducted in 2022 indicated that it possesses moderate activity against plant pathogens, particularly fungi. This dual functionality underscores the versatility of pyrazole derivatives in addressing both medical and agricultural challenges.

The environmental impact of 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine has also been a topic of recent research. Studies conducted under controlled laboratory conditions suggest that it undergoes rapid biodegradation under aerobic conditions, reducing concerns about its persistence in the environment. However, further investigations are required to assess its long-term effects on soil microbiota and aquatic ecosystems.

In conclusion, 4-Ethyl-3-(3-methylphenyl)-1H-pyrazol-5-amine, CAS number 2156813-18-0, represents a versatile compound with potential applications across multiple domains. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool for future research and development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both medicine and agriculture.

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